

A Comprehensive Technical Guide on the Physicochemical Properties of Phenylguanidine Derivatives

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Compound of Interest

Compound Name: 2-Methyl-1-phenylguanidine

Cat. No.: B15474908

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This technical guide provides an in-depth overview of the core physicochemical properties of phenylguanidine and its derivatives, with a focus on aspects relevant to researchers, scientists, and professionals in drug development. Due to limited available data on **2-Methyl-1-phenylguanidine**, this guide focuses on the parent compound, phenylguanidine, and related analogs.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative data for phenylguanidine and its derivatives.

Table 1: General Physicochemical Properties

Property	Value	Compound	Source
Molecular Formula	C7H9N3	Phenylguanidine	[1]
Molecular Weight	135.17 g/mol	Phenylguanidine	[1]
Melting Point	149-153 °C	Phenylguanidine carbonate salt	[2]
Boiling Point	290.00 °C	2-Phenylguanidine	[3]
Density	1.1668 g/cm ³	2-Phenylguanidine	[3]

Table 2: Acidity and Lipophilicity

Property	Value	Compound	Source
pKa	10.88	Phenylguanidine	[4]
pKa	~7-8	Aryl substituted guanidines	[5]
Calculated logP	0.5	N-Phenylguanidine	[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and reproduction of physicochemical data.

1. Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) of guanidine derivatives is often determined by potentiometric titration.[6] This method involves the following general steps:

- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

- **pH Measurement:** The pH of the solution is monitored throughout the titration using a calibrated pH meter and glass electrode.
- **Data Analysis:** The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

2. Determination of logP (Shake Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[\[7\]](#)[\[8\]](#)

- **Solvent System:** The method uses a biphasic system of n-octanol and water (or a buffer of a specific pH, often 7.4, for logD determination).[\[7\]](#) The two phases are pre-saturated with each other.
- **Partitioning:** A known amount of the compound is added to the biphasic system in a flask. The flask is then shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- **Concentration Measurement:** The concentration of the compound in each phase is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[\[7\]](#)
- **Calculation:** The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

3. Determination of Solubility

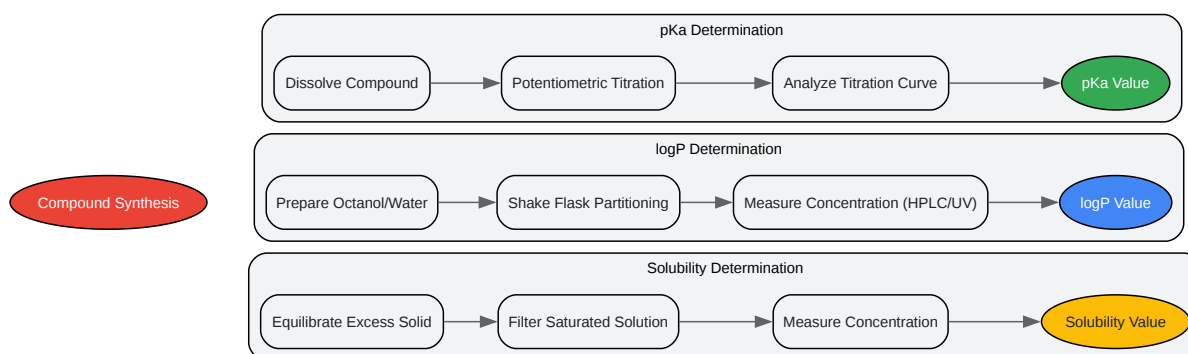
The solubility of a compound can be determined by a static analytical method.[\[9\]](#)

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.
- **Sample Analysis:** The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., gravimetry after solvent evaporation, HPLC, or spectroscopy).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of key physicochemical properties.



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Caption: Workflow for Physicochemical Property Determination.

Biological Activities of Guanidine Compounds

The guanidine group is a key feature in many biologically active molecules and drugs.^[10] Guanidine-containing compounds exhibit a wide range of pharmacological properties, making them important for drug design and development.^[5]

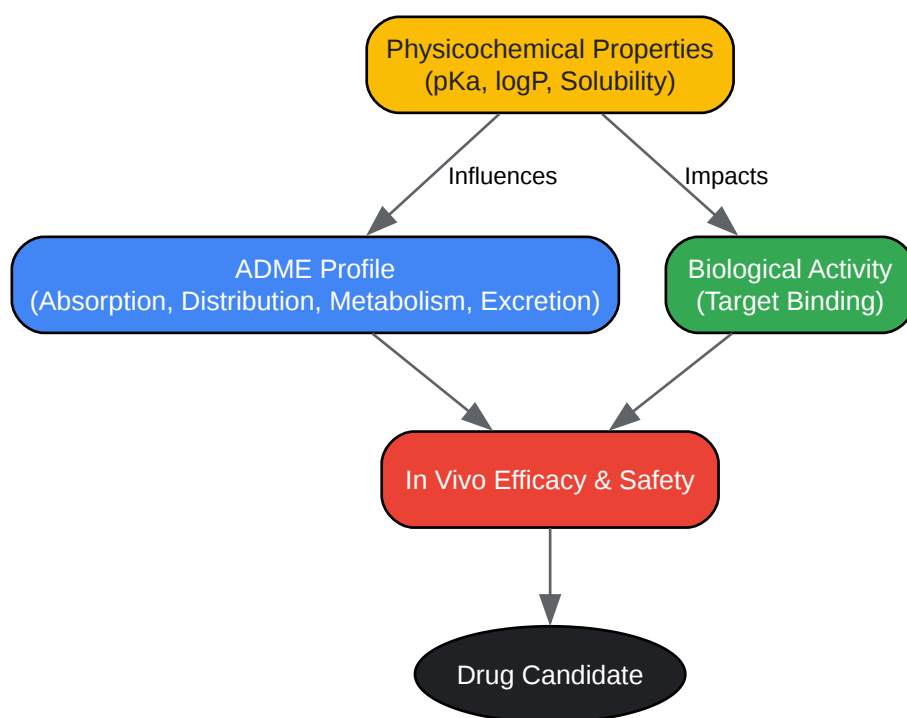
Recent research has highlighted their roles as:

- Antibacterial agents: Some guanidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[11]
- Enzyme inhibitors: Phenylguanidine derivatives have been investigated as inhibitors of various enzymes, including Na⁺/H⁺ exchangers and nitric oxide synthase.[10]
- Receptor antagonists: Certain derivatives act as antagonists for receptors such as the neuropeptide Y Y1 receptor.[10]

The high basicity of the guanidine group, which is protonated at physiological pH, is crucial for its biological activity, allowing for strong interactions with biological targets.[5]

Logical Pathway for Drug Discovery Application

The physicochemical properties of phenylguanidine derivatives directly influence their potential as therapeutic agents. The following diagram illustrates the logical relationship between these properties and the drug discovery process.



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Caption: Physicochemical Properties in Drug Discovery.

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